Sudan I
Overview
Description
Sudan I, also known as CI Solvent Yellow 14 or Solvent Orange R, is an organic compound typically classified as an azo dye. It is an orange-red solid used to color waxes, oils, petrol, solvents, and polishes. Historically, this compound was used as a food coloring agent, notably for curry powder and chili powder. due to its classification as a category 3 carcinogenic hazard by the International Agency for Research on Cancer, it has been banned in many countries, including the United States and the European Union .
Preparation Methods
The synthesis of Sudan I involves two main steps:
Preparation of Benzene Diazonium Chloride: This diazonium salt is created from the reaction of aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.
Coupling Reaction: The benzene diazonium chloride solution is then added to a solution of 2-naphthol, resulting in the formation of the azo dye this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Sudan I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, some of which are genotoxic.
Reduction: The azo bond (N=N) in this compound can be reduced to form aromatic amines, which are also considered carcinogenic.
Substitution: this compound can undergo electrophilic substitution reactions due to the presence of the azo group and the hydroxyl group on the naphthalene ring.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. Major products formed from these reactions include various aromatic amines and other oxidized metabolites .
Scientific Research Applications
Sudan I has several applications in scientific research:
Chemistry: Used as a reagent for the detection of hydrocarbons and as a standard dye in chromatographic techniques.
Biology: Employed in histological staining to identify lipids in tissue samples.
Medicine: Investigated for its potential genotoxic effects and its role in cancer research.
Industry: Utilized in the formulation of colored smoke and as a dye for plastics, textiles, and inks
Mechanism of Action
The genotoxicity of Sudan I is primarily due to its ability to form DNA adducts. When metabolized, this compound generates reactive intermediates that can bind to DNA, causing significant perturbations to the DNA helical conformation and structure. This can interfere with DNA repair and replication processes, leading to mutations and potentially cancer .
Comparison with Similar Compounds
Sudan I is part of a group of azo dyes, including Sudan II, Sudan III, and Sudan IV. These compounds share similar structures but differ in their specific substituents and melting points:
Sudan II: Similar to this compound but with different substituents on the aromatic rings.
Sudan III: Has a lower melting point compared to this compound and is used for similar applications.
Sudan IV: Used in similar industrial applications but has different physical properties
This compound is unique due to its specific molecular structure, which influences its chemical reactivity and applications.
Properties
IUPAC Name |
1-phenyldiazenylnaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQIXHXHHPWVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Record name | C.I. SOLVENT YELLOW 14 | |
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URL | https://cameochemicals.noaa.gov/chemical/16119 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021135, DTXSID50873448, DTXSID90873447 | |
Record name | C.I. Solvent Yellow 14 | |
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Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |
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Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992), Brick-red solid; [HSDB] | |
Record name | C.I. SOLVENT YELLOW 14 | |
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Record name | Sudan I | |
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Boiling Point |
greater than 212 °F at 760 mmHg (sublimes) (NTP, 1992) | |
Record name | C.I. SOLVENT YELLOW 14 | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ETHANOL, ACETONE, ETHER & BENZENE; INSOL IN WATER, SOL IN PETROLEUM ETHER, CARBON DISULFIDE, CONCN HYDROCHLORIC ACID | |
Record name | C.I. SOLVENT YELLOW 14 | |
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Record name | C.I. SOLVENT YELLOW 14 | |
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Density |
0.18 (NTP, 1992) - Less dense than water; will float | |
Record name | C.I. SOLVENT YELLOW 14 | |
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Vapor Pressure |
0.00000007 [mmHg] | |
Record name | Sudan I | |
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Mechanism of Action |
Sudan I activated by pre-incubation with microsomal enzymes of rat livers covalently binds to DNA from calf thymus. Benzenediazonium ion formed from Sudan I by activation with microsomal enzymes is the principal active metabolite, which binds to DNA. Enzymatic hydrolysis of modified 14(C)-labelled DNA, followed by separation of deoxynucleosides on a Sephadex G-10 column revealed that deoxyguanosine is the principal target for the binding of activated Sudan I. | |
Record name | C.I. SOLVENT YELLOW 14 | |
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Color/Form |
BRICK-RED CRYSTALS (LEAFLETS FROM ETHANOL) | |
CAS No. |
842-07-9, 71351-99-0, 40339-35-3 | |
Record name | C.I. SOLVENT YELLOW 14 | |
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Record name | 1-(Phenylazo)-2-naphthol | |
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Record name | C.I. Solvent Yellow 14 | |
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Record name | Sudan I | |
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Record name | Sudan I | |
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Record name | 2-Naphthalenol, 1-(2-phenyldiazenyl)- | |
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Record name | C.I. Solvent Yellow 14 | |
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Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |
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Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |
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Record name | 1-phenylazo-2-naphthol | |
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Record name | SOLVENT YELLOW 14 | |
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Melting Point |
268 to 271 °F (NTP, 1992), 134 °C | |
Record name | C.I. SOLVENT YELLOW 14 | |
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